1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by its unique chemical structure, which includes a pyridine ring fused to an imidazo[1,5-a]pyridine core, with a carboxylic acid functional group at the 3-position. The structural complexity and versatility of this compound make it a valuable scaffold in various fields, including materials science, pharmaceuticals, and chemical research .
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies. One common synthetic route is the cyclocondensation reaction, where pyridine-3-carboxaldehyde reacts with 2-aminopyridine under acidic conditions to form the imidazo[1,5-a]pyridine core. This intermediate is then subjected to further reactions to introduce the carboxylic acid group . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the functional groups attached.
Pyrido[2,3-b]indoles: These compounds have a fused pyridine and indole ring system, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H9N3O2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-pyridin-3-ylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-15-11(9-4-3-6-14-8-9)10-5-1-2-7-16(10)12/h1-8H,(H,17,18) |
InChI Key |
OPASEYKKCICWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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